molecular formula C20H19NO4 B5784076 N-(1,3-benzodioxol-5-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B5784076
M. Wt: 337.4 g/mol
InChI Key: CVVDQLVTGBXMQM-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. It incorporates structural elements such as benzodioxole and benzofuran, which are of interest for their biological activities.

Synthesis Analysis

The synthesis of related benzofuran carboxamide derivatives often involves cyclocondensation reactions, starting from carbohydrazides reacting with thioglycolic acid in DMF or similar procedures for constructing the benzofuran and benzodioxol moieties (Idrees, Kola, & Siddiqui, 2019). The synthesis pathway can vary, incorporating different starting materials and conditions to introduce various functional groups and achieve the desired structural complexity.

Molecular Structure Analysis

Molecular structure analysis of compounds with similar frameworks involves detailed spectroscopic methods, including IR, NMR (both 1H and 13C), and mass spectrometry. These techniques are crucial for confirming the structure of synthesized compounds, providing insights into their molecular conformations and electronic configurations (Gao, Liu, Jiang, & Li, 2011).

Chemical Reactions and Properties

Chemical reactions involving benzofuran derivatives can lead to various functionalized products, with reactivity patterns influenced by the presence of the benzodioxol and carboxamide groups. These moieties can participate in nucleophilic substitutions, electrophilic additions, and other reactions typical for aromatic compounds, demonstrating the compound's versatile chemistry.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular architecture. For instance, the intramolecular hydrogen bonding and pi-pi stacking observed in structurally similar molecules can influence their solubility and melting points, as well as their tendency to form specific crystalline structures (Low, Cobo, Nogueras, Sánchez, Albornoz, & Abonía, 2002).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-11-6-15-13(3)19(25-17(15)7-12(11)2)20(22)21-9-14-4-5-16-18(8-14)24-10-23-16/h4-8H,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDQLVTGBXMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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